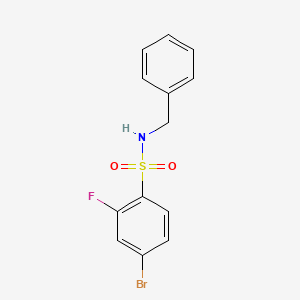
N-benzyl-4-bromo-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-bromo-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₁BrFNO₂S It is known for its unique structural features, which include a benzyl group, a bromine atom, and a fluorine atom attached to a benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzyl-4-bromo-2-fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with benzylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonamide bond. The resulting product can be purified by recrystallization or column chromatography.
Another method involves the reaction of 4-bromo-2-fluorobenzenesulfonic acid with benzylamine. This reaction also requires a base to neutralize the acidic by-products and drive the reaction to completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-4-bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, although specific examples for this compound are less common.
Coupling Reactions: The benzyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative of the original compound .
Aplicaciones Científicas De Investigación
N-benzyl-4-bromo-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-bromo-2-fluorobenzenesulfonamide is not extensively studied. its sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors. Sulfonamides typically inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-4-bromo-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-benzyl-4-bromo-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
N-benzyl-4-bromo-2-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
N-benzyl-4-bromo-2-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties.
Propiedades
IUPAC Name |
N-benzyl-4-bromo-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKPIOUBCNPGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
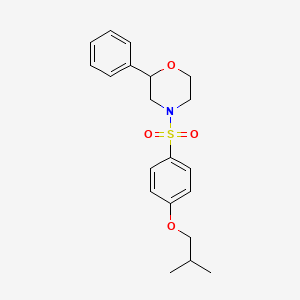
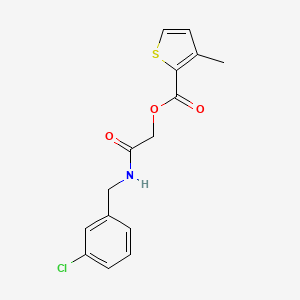
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)
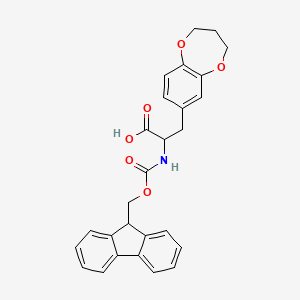
![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)
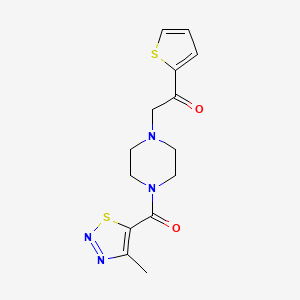

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2360895.png)

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)
![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
